2,6-Pyridinedicarboxamide, N,N'-bis(2-mercaptophenyl)-
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Overview
Description
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is a compound known for its unique chemical structure and properties. It is an excellent tridentate ligand for transition metals such as copper and nickel
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-mercaptophenylamine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- has several scientific research applications:
Coordination Chemistry: It serves as a ligand for transition metals, forming stable complexes.
Catalysis: The metal complexes of this compound are used as catalysts in various organic transformations.
Material Science: It is used in the synthesis of new materials with unique properties, such as molecular turnstiles and helicates.
Biological Applications: The compound’s ability to form complexes with metals makes it useful in studying metalloenzyme active sites and developing synthetic ion transporters.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- involves its ability to coordinate with metal ions through its tridentate ligand structure. This coordination can stabilize reactive species, facilitate electron transfer, and enhance catalytic activity . The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the mercaptophenyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of various derivatives.
2,6-Diaminopyridine: Another derivative with different functional groups.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is unique due to its dual thiol groups, which provide additional sites for coordination and reactivity. This makes it particularly useful in forming stable metal complexes and enhancing catalytic properties compared to its simpler analogs .
Properties
CAS No. |
223130-58-3 |
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Molecular Formula |
C19H15N3O2S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-N,6-N-bis(2-sulfanylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(21-12-6-1-3-10-16(12)25)14-8-5-9-15(20-14)19(24)22-13-7-2-4-11-17(13)26/h1-11,25-26H,(H,21,23)(H,22,24) |
InChI Key |
RUQQEQDCOYGHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3S)S |
Origin of Product |
United States |
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